molecular formula C9H10F3N3O B1415243 N-Methyl-N'-[2-methyl-6-(trifluoromethyl)pyridin-3-yl]urea CAS No. 2197056-43-0

N-Methyl-N'-[2-methyl-6-(trifluoromethyl)pyridin-3-yl]urea

Cat. No. B1415243
CAS RN: 2197056-43-0
M. Wt: 233.19 g/mol
InChI Key: JYUBSOLBMCHVJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-Methyl-N’-[2-methyl-6-(trifluoromethyl)pyridin-3-yl]urea” is a derivative of trifluoromethylpyridine (TFMP), which is a key structural motif in active agrochemical and pharmaceutical ingredients . The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .

Scientific Research Applications

Antimicrobial Activity

  • A study by Reddy, Reddy, and Venugopal (2003) discusses the synthesis of N-substituted N′-[6-methyl-2-oxido-1,3,2-dioxaphosphinino(5,4-b)pyridine-2-yl]ureas and their moderate antimicrobial activity. This implies potential applications in developing new antimicrobial agents (Reddy, Reddy, & Venugopal, 2003).

Supramolecular Assemblies

  • Troff et al. (2012) reported on the self-assembly of metallo-supramolecular macrocycles using di-(m-pyridyl)-urea ligands. This indicates applications in creating complex molecular structures with potential use in nanotechnology or materials science (Troff et al., 2012).

Antagonism in TRPV1 Receptors

  • Sun et al. (2015) investigated a series of N-[{2-(4-methylpiperidin-1-yl)-6-(trifluoromethyl)-pyridin-3-yl}methyl] N'-(6,6-fused heterocyclic) ureas as hTRPV1 antagonists. This suggests their application in the development of treatments targeting the TRPV1 receptors, which could be relevant in pain management (Sun et al., 2015).

Synthesis and Crystal Structures

  • Several studies focus on the synthesis and characterization of urea derivatives and their crystal structures. For instance, Stojanovic et al. (2010) and Jung et al. (2008) examined different urea derivatives, contributing to the field of crystallography and materials science (Stojanovic et al., 2010); (Jung et al., 2008).

Catalysis in Chemical Reactions

  • Belzile, Neverov, and Brown (2014) discussed the solvolysis of N,N-bis(2-picolyl)ureas promoted by Cu(II) ion, indicating applications in catalysis and synthetic chemistry (Belzile, Neverov, & Brown, 2014).

Antimicrobial Agents

  • Buha et al. (2012) and Feng et al. (2020) synthesized and evaluated different urea derivatives for antimicrobial activity, suggesting their potential as novel antimicrobial agents (Buha et al., 2012); (Feng et al., 2020).

Green Chemistry

  • Rassadin et al. (2016) reported on the solvent- and halide-free synthesis of pyridine-2-yl substituted ureas, contributing to green chemistry and sustainable synthesis methods (Rassadin et al., 2016).

Anion and Ion-Pair Binding

  • Qureshi et al. (2009) explored the synthesis of mixed N,S-donor 2-ureidopyridine ligands and their binding with metal ions and anions. This indicates applications in the field of coordination chemistry and possibly in the development of sensors or separation materials (Qureshi et al., 2009).

Corrosion Inhibition

  • Jeeva et al. (2015) synthesized new Mannich bases using urea derivatives and examined them as corrosion inhibitors. This suggests potential applications in materials science, specifically in protecting metals from corrosion (Jeeva et al., 2015).

Mechanism of Action

The mechanism of action of TFMP derivatives, including “N-Methyl-N’-[2-methyl-6-(trifluoromethyl)pyridin-3-yl]urea”, is thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .

Future Directions

The future directions for the research and application of TFMP derivatives, including “N-Methyl-N’-[2-methyl-6-(trifluoromethyl)pyridin-3-yl]urea”, are promising. It is expected that many novel applications of TFMP will be discovered in the future .

properties

IUPAC Name

1-methyl-3-[2-methyl-6-(trifluoromethyl)pyridin-3-yl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F3N3O/c1-5-6(15-8(16)13-2)3-4-7(14-5)9(10,11)12/h3-4H,1-2H3,(H2,13,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYUBSOLBMCHVJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=N1)C(F)(F)F)NC(=O)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10F3N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Methyl-N'-[2-methyl-6-(trifluoromethyl)pyridin-3-yl]urea

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Methyl-N'-[2-methyl-6-(trifluoromethyl)pyridin-3-yl]urea
Reactant of Route 2
Reactant of Route 2
N-Methyl-N'-[2-methyl-6-(trifluoromethyl)pyridin-3-yl]urea
Reactant of Route 3
Reactant of Route 3
N-Methyl-N'-[2-methyl-6-(trifluoromethyl)pyridin-3-yl]urea
Reactant of Route 4
Reactant of Route 4
N-Methyl-N'-[2-methyl-6-(trifluoromethyl)pyridin-3-yl]urea
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
N-Methyl-N'-[2-methyl-6-(trifluoromethyl)pyridin-3-yl]urea
Reactant of Route 6
N-Methyl-N'-[2-methyl-6-(trifluoromethyl)pyridin-3-yl]urea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.